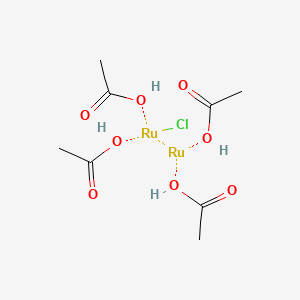
acetic acid;chlororuthenium;ruthenium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “acetic acid;chlororuthenium;ruthenium” is a coordination complex involving acetic acid, chlororuthenium, and ruthenium. Ruthenium, a rare transition metal belonging to the platinum group, is known for its versatile oxidation states and ability to form various coordination complexes. Acetic acid, a simple carboxylic acid, is commonly used as a solvent and reagent in chemical reactions. Chlororuthenium is a compound of ruthenium and chlorine, often used in catalysis and coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of acetic acid;chlororuthenium;ruthenium involves the reaction of ruthenium chloride with acetic acid under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves heating the mixture to facilitate the formation of the coordination complex. The reaction can be represented as follows:
RuCl3+CH3COOH→RuCl2(CH3COO)+HCl
Industrial Production Methods
Industrial production of ruthenium complexes often involves the use of high-purity ruthenium chloride and acetic acid. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The resulting complex is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;chlororuthenium;ruthenium undergoes various types of chemical reactions, including:
Oxidation: The complex can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states or elemental ruthenium.
Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine are used.
Substitution: Ligand substitution reactions often involve the use of coordinating solvents like acetonitrile or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction may produce lower oxidation state complexes or elemental ruthenium.
Scientific Research Applications
Acetic acid;chlororuthenium;ruthenium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic transformations, such as hydrogenation, oxidation, and C-H activation reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with biological molecules.
Medicine: Explored for its therapeutic properties, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of acetic acid;chlororuthenium;ruthenium involves the coordination of ruthenium with acetic acid and other ligands. The complex can undergo redox reactions, ligand exchange, and other transformations, which enable it to act as a catalyst or therapeutic agent. The molecular targets and pathways involved depend on the specific application, such as interacting with DNA in cancer therapy or facilitating chemical reactions in catalysis.
Comparison with Similar Compounds
Similar Compounds
Ruthenium trichloride: A common precursor for various ruthenium complexes.
Ruthenium acetylacetonate: Another ruthenium complex used in catalysis.
Ruthenium carbonyl complexes: Widely used in organic synthesis and catalysis.
Uniqueness
Acetic acid;chlororuthenium;ruthenium is unique due to its specific coordination environment and the presence of acetic acid as a ligand. This unique structure imparts distinct reactivity and properties, making it valuable in specific catalytic and therapeutic applications.
Properties
CAS No. |
38833-34-0 |
|---|---|
Molecular Formula |
C8H16ClO8Ru2 |
Molecular Weight |
477.8 g/mol |
IUPAC Name |
acetic acid;chlororuthenium;ruthenium |
InChI |
InChI=1S/4C2H4O2.ClH.2Ru/c4*1-2(3)4;;;/h4*1H3,(H,3,4);1H;;/q;;;;;;+1/p-1 |
InChI Key |
LLHUCACCCSUOKG-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.Cl[Ru].[Ru] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


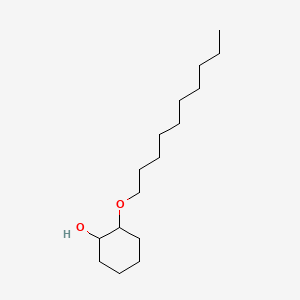
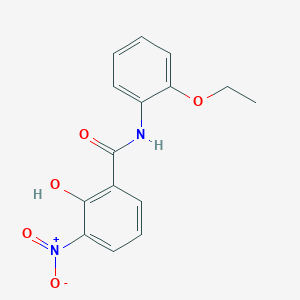
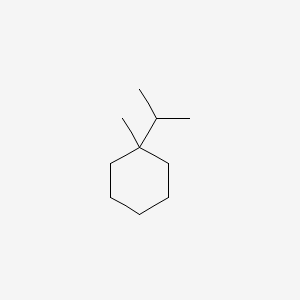


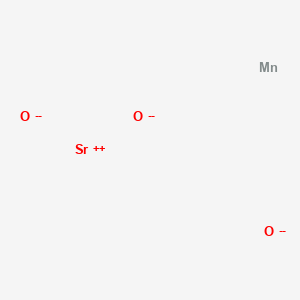
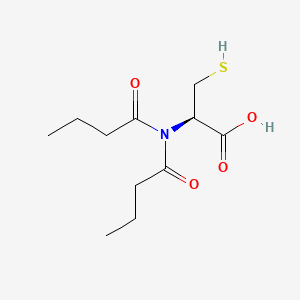
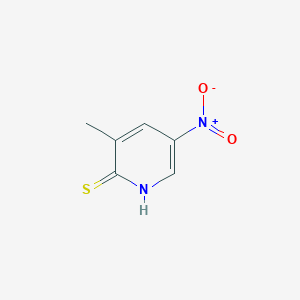

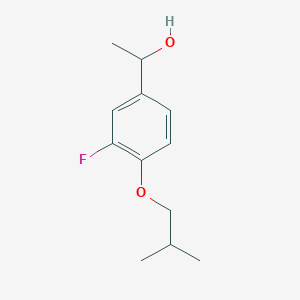
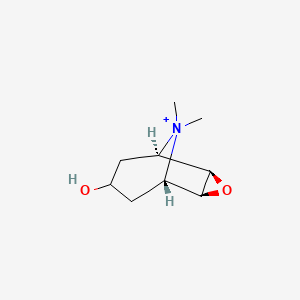
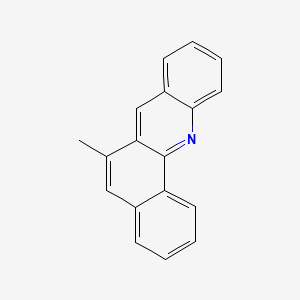

![(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27R,29R)-1,16-dihydroxy-12-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone](/img/structure/B12652573.png)
